2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride
Description
Chemical Structure: The compound consists of a propan-2-amine backbone with a 4-(difluoromethoxy)phenyl substituent. Its hydrochloride salt form (CAS 306761-19-3) enhances solubility and stability. The molecular formula is C₁₀H₁₃F₂NO·HCl, with a molecular weight of 237.68 g/mol (calculated by adding HCl to the base molecular weight of 201.21 g/mol from ).
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-10(2,13)7-3-5-8(6-4-7)14-9(11)12;/h3-6,9H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQZOFQMBRZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride typically involves several steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the introduction of the difluoromethoxy group to a phenyl ring. A common method is the reaction of a phenol derivative with difluoromethyl ether in the presence of a base.
Amination: The intermediate is then subjected to amination to introduce the propan-2-amine group. This can be achieved through reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with difluoromethoxy substitutions can influence neurotransmitter systems, particularly serotonin and dopamine pathways. Such interactions position 2-[4-(difluoromethoxy)phenyl]propan-2-amine;hydrochloride as a candidate for treating mood disorders and other neuropsychiatric conditions.
Case Study : A study demonstrated that similar compounds exhibited significant modulation of serotonin levels in animal models, suggesting potential antidepressant effects.
Anti-inflammatory Agents
The compound has been investigated as a phosphodiesterase 4 (PDE4) inhibitor, which plays a crucial role in the hydrolysis of cyclic AMP. Inhibition of PDE4 is associated with anti-inflammatory effects, making it a target for developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Research Findings : A series of phenyl alkyl ketones were synthesized, where compounds with difluoromethoxy groups showed enhanced potency against PDE4 compared to their methoxy counterparts, indicating improved metabolic stability and efficacy .
Cancer Therapeutics
Preliminary studies suggest that compounds with similar structures may possess antitumor properties. The mechanism is thought to involve the induction of apoptosis in cancer cells.
Case Study : Research on structurally related compounds revealed significant cytotoxicity against various cancer cell lines, highlighting the potential for further exploration of 2-[4-(difluoromethoxy)phenyl]propan-2-amine;hydrochloride in oncology.
Synthesis and Structure-Activity Relationship
The synthesis of 2-[4-(difluoromethoxy)phenyl]propan-2-amine;hydrochloride involves several chemical reactions that optimize its structure for desired biological activity. The introduction of the difluoromethoxy group enhances the compound's binding affinity to biological targets.
| Compound | Activity | IC50 (nM) |
|---|---|---|
| Compound A | PDE4 Inhibition | <50 |
| Compound B | Antitumor Activity | >100 |
Future Research Directions
Ongoing research should focus on:
- Comprehensive pharmacokinetic and pharmacodynamic profiling.
- Detailed toxicological assessments to understand safety profiles.
- In vivo studies to evaluate therapeutic efficacy across various disease models.
Mechanism of Action
The mechanism by which 2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | 2-[4-(Difluoromethoxy)phenyl]propan-2-amine HCl | 2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl | 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 237.68 | 242.10 | 271.66 |
| logP (Predicted) | 2.1 | 2.8 | 3.2 |
| Water Solubility (mg/mL) | ~50 (moderate) | ~30 (low) | ~20 (low) |
| Synthetic Complexity | Moderate | High (halogenation steps) | Moderate |
Biological Activity
2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13ClF2NO
- Molecular Weight : 239.67 g/mol
- CAS Number : 1797943-59-9
The compound primarily acts as an inhibitor of β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. Inhibition of BACE1 can potentially reduce the production of amyloid beta peptides, which are implicated in neurodegenerative processes associated with Alzheimer's disease .
Inhibition of BACE1
Research indicates that 2-[4-(difluoromethoxy)phenyl]propan-2-amine;hydrochloride exhibits potent inhibitory effects on BACE1. In vitro studies have shown that this compound can significantly lower the levels of amyloid beta by inhibiting the enzymatic activity of BACE1, making it a candidate for further development in Alzheimer's therapy .
Selectivity and Potency
The compound has demonstrated selectivity for BACE1 over other enzymes, with a reported IC50 value in the low nanomolar range. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Study 1: Efficacy in Animal Models
A study involving animal models of Alzheimer's disease reported that administration of 2-[4-(difluoromethoxy)phenyl]propan-2-amine;hydrochloride resulted in a significant decrease in amyloid plaque formation. The treatment group exhibited improved cognitive function compared to controls, suggesting a potential for clinical application in dementia-related disorders .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of difluoromethoxy compounds revealed that modifications to the phenyl ring could enhance potency and selectivity against BACE1. The presence of the difluoromethoxy group was found to increase metabolic stability and overall biological activity compared to similar compounds without this substitution .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Difluoromethoxy)phenyl]propan-2-amine hydrochloride, and what challenges arise in its purification?
- Methodology : Synthesis typically involves nucleophilic substitution of 4-(difluoromethoxy)phenol with propan-2-amine derivatives under reflux conditions. Key steps include Boc protection of the amine group to avoid side reactions, followed by deprotection using HCl to form the hydrochloride salt . Challenges include controlling regioselectivity and removing unreacted starting materials. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to achieve >95% purity.
- Data : Comparative yields under varying catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) show a 15–20% improvement with cesium bases due to enhanced nucleophilicity.
Q. How can researchers validate the structural integrity of this compound, and what spectroscopic techniques are most effective?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions. For the difluoromethoxy group, ¹⁹F NMR (δ -80 to -85 ppm) is essential to confirm the presence of two equivalent fluorine atoms . IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
- Data : PubChem-derived NMR shifts for analogous compounds (e.g., 4-chlorophenoxy derivatives) suggest aromatic protons resonate at δ 7.2–7.5 ppm, while tert-butylamine protons appear at δ 1.2–1.4 ppm .
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
- Methodology : Follow OSHA guidelines for amine hydrochlorides: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; monitor airborne concentrations with real-time sensors. Quench waste with 10% NaOH before disposal .
- Data : Benchmarks from similar compounds (e.g., hydroxylamine hydrochloride) indicate a recommended exposure limit (REL) of 0.3 mg/m³ for particulates .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound at scale?
- Methodology : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair this with high-throughput experimentation (HTE) to screen solvents (e.g., DMF vs. acetonitrile) and catalysts. ICReDD’s reaction path search methods, combining quantum calculations and machine learning, can predict optimal conditions (e.g., 60°C, 12h) with 90% accuracy .
- Data : Simulations of analogous reactions show a 30% reduction in byproducts when using DMF as a solvent due to improved solvation of intermediates .
Q. What strategies resolve contradictions in reported biological activity data for aryl-substituted amine hydrochlorides?
- Methodology : Conduct meta-analyses of receptor binding assays (e.g., serotonin or dopamine receptors) while controlling for variables like cell line (HEK293 vs. CHO), assay type (radioligand vs. fluorescence), and salt form purity. Use statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from residual solvents affecting receptor conformations .
- Data : GLPBIO’s reference standards for arylcyclohexylamines highlight batch-to-batch variability (<2% impurity threshold) as a key factor in bioactivity reproducibility .
Q. How does the difluoromethoxy group influence the compound’s pharmacokinetic properties compared to methoxy analogs?
- Methodology : Perform comparative in vitro ADME studies:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic stability : Incubate with liver microsomes; analyze via LC-MS/MS.
The difluoromethoxy group enhances metabolic resistance (t₁/₂ increased by 40% vs. methoxy) due to reduced CYP450-mediated oxidation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
